molecular formula C14H15NO3S B12113732 [(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid

[(6-Ethoxy-2-methylquinolin-4-yl)sulfanyl]acetic acid

Cat. No.: B12113732
M. Wt: 277.34 g/mol
InChI Key: FSIQTUGCFLWJKI-UHFFFAOYSA-N
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Description

(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Ethoxylation and Methylation: The quinoline core is then ethoxylated and methylated using appropriate reagents such as ethyl iodide and methyl iodide under basic conditions.

    Thioether Formation:

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-2-methyl-quinoline
  • 4-Quinolinylsulfanyl-acetic acid
  • 2-Methyl-quinolin-4-ylsulfanyl-acetic acid

Uniqueness

(6-Ethoxy-2-methyl-quinolin-4-ylsulfanyl)-acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and sulfanyl groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(6-ethoxy-2-methylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C14H15NO3S/c1-3-18-10-4-5-12-11(7-10)13(6-9(2)15-12)19-8-14(16)17/h4-7H,3,8H2,1-2H3,(H,16,17)

InChI Key

FSIQTUGCFLWJKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)O

Origin of Product

United States

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